molecular formula In2O3 B3418635 Indium oxide CAS No. 12672-71-8

Indium oxide

Cat. No. B3418635
Key on ui cas rn: 12672-71-8
M. Wt: 277.63 g/mol
InChI Key: PJXISJQVUVHSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05853887

Procedure details

The improved white conductive powder comprises white inorganic pigment particles the surfaces of which are coated with an electrically conductive layer of a dual structure consisting of a lower tin dioxide sub-layer and an upper tin dioxide-containing indium oxide sub-layer. To produce the powder, the hydration product of tin is deposited uniformly on the surfaces of white inorganic particles and, subsequently, an overcoat of indium oxide hydrate containing 0.1-20 wt % of tin dioxide is formed, followed by a heat treatment that is conducted at 350°-750° C. in a non-oxidizing atmosphere.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Sn:1](=[O:3])=[O:2].[O-2:4].[In+3:5].[O-2].[O-2].[In+3].[Sn]>>[OH2:2].[O-2:4].[In+3:5].[O-2:2].[O-2:2].[In+3:5].[Sn:1](=[O:3])=[O:2] |f:1.2.3.4.5,7.8.9.10.11.12,^3:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[In+3].[O-2].[O-2].[In+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To produce the powder

Outcomes

Product
Name
Type
product
Smiles
O.[O-2].[In+3].[O-2].[O-2].[In+3]
Name
Type
product
Smiles
[Sn](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.